molecular formula C7H13IO3 B14609593 acetic acid;(1R,2R)-2-iodocyclopentan-1-ol CAS No. 57857-87-1

acetic acid;(1R,2R)-2-iodocyclopentan-1-ol

Cat. No.: B14609593
CAS No.: 57857-87-1
M. Wt: 272.08 g/mol
InChI Key: QGJAOTUSMCOFCW-TYSVMGFPSA-N
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Description

Acetic acid;(1R,2R)-2-iodocyclopentan-1-ol is a compound that combines the properties of acetic acid and a chiral iodinated cyclopentanol. Acetic acid is a simple carboxylic acid with a sour taste and pungent smell, commonly found in vinegar. The (1R,2R)-2-iodocyclopentan-1-ol component is a chiral alcohol with an iodine atom attached to the cyclopentane ring, making it an interesting molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1R,2R)-2-iodocyclopentan-1-ol typically involves the iodination of cyclopentanol followed by esterification with acetic acid. One common method is the reaction of (1R,2R)-2-cyclopentanol with iodine in the presence of a base such as potassium carbonate to form (1R,2R)-2-iodocyclopentan-1-ol. This intermediate is then esterified with acetic acid under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor systems can enhance the reaction rates and provide better control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1R,2R)-2-iodocyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or sodium cyanide in ethanol.

Major Products

    Oxidation: Formation of (1R,2R)-2-cyclopentanone or (1R,2R)-2-cyclopentanoic acid.

    Reduction: Formation of (1R,2R)-2-cyclopentanol.

    Substitution: Formation of (1R,2R)-2-hydroxycyclopentan-1-ol or (1R,2R)-2-cyanocyclopentan-1-ol.

Scientific Research Applications

Acetic acid;(1R,2R)-2-iodocyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;(1R,2R)-2-iodocyclopentan-1-ol involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The chiral nature of the molecule allows for enantioselective interactions with biological targets, making it valuable in asymmetric synthesis and drug development .

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-iodocyclohexanol: Similar structure but with a six-membered ring.

    (1R,2R)-2-bromocyclopentan-1-ol: Similar structure but with a bromine atom instead of iodine.

    (1R,2R)-2-chlorocyclopentan-1-ol: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

Acetic acid;(1R,2R)-2-iodocyclopentan-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability enhance its ability to participate in halogen bonding and other interactions, making it a valuable compound in various chemical and biological applications .

Properties

CAS No.

57857-87-1

Molecular Formula

C7H13IO3

Molecular Weight

272.08 g/mol

IUPAC Name

acetic acid;(1R,2R)-2-iodocyclopentan-1-ol

InChI

InChI=1S/C5H9IO.C2H4O2/c6-4-2-1-3-5(4)7;1-2(3)4/h4-5,7H,1-3H2;1H3,(H,3,4)/t4-,5-;/m1./s1

InChI Key

QGJAOTUSMCOFCW-TYSVMGFPSA-N

Isomeric SMILES

CC(=O)O.C1C[C@H]([C@@H](C1)I)O

Canonical SMILES

CC(=O)O.C1CC(C(C1)I)O

Origin of Product

United States

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